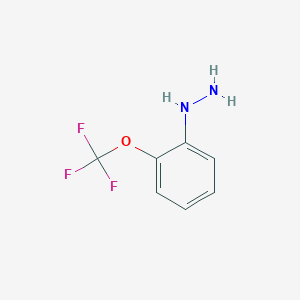

(2-(Trifluoromethoxy)phenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethoxy)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOYOQWVIBGWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577068 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791029-98-6 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Trifluoromethoxy)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2-(Trifluoromethoxy)phenyl)hydrazine is a crucial building block in medicinal chemistry and drug discovery, finding application in the synthesis of a wide array of pharmaceutical compounds. Its trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making it a desirable moiety in modern drug design. This guide provides a comprehensive overview of the primary synthesis methodologies for this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

I. Core Synthesis Strategy: Diazotization and Reduction

The most prevalent and industrially scalable method for the synthesis of this compound follows a classical two-step sequence: the diazotization of 2-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt. This approach offers a reliable and well-established route to the desired product.

A. The Underlying Chemistry: A Tale of Two Reactions

1. Diazotization: This reaction converts the primary aromatic amine, 2-(trifluoromethoxy)aniline, into a diazonium salt.[1] The process involves the in-situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[2] The highly reactive nitrosonium ion (NO⁺) then acts as an electrophile, attacking the nucleophilic nitrogen of the aniline to form a diazonium salt.[2] Maintaining a low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[1] An excess of hydrochloric acid is often used to ensure the complete formation of nitrous acid and to suppress the coupling of the diazonium salt with unreacted aniline.[2]

2. Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common choices in laboratory and industrial settings.[2][3]

-

Stannous Chloride (SnCl₂): This is a powerful reducing agent that readily converts the diazonium salt to the hydrazine hydrochloride. The reaction is typically carried out in a strongly acidic medium.

-

Sodium Sulfite (Na₂SO₃): This method involves the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[3] While generally effective, this method can sometimes lead to the formation of byproducts if the reaction conditions are not carefully controlled.[4]

B. Visualizing the Pathway

Sources

- 1. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. Syntheses of Phenylhydrazine [erowid.org]

- 4. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characterization of (2-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

Introduction

(2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt are important reagents in modern medicinal chemistry. As precursors for a variety of heterocyclic compounds, particularly indole derivatives via Fischer indole synthesis, their physicochemical properties are of paramount importance for reaction optimization, formulation development, and understanding their pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, often imparts unique properties such as increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinity.

This guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride (CAS No. 133115-76-1). Recognizing that specific experimental data for this compound is not always readily available in public literature, this document focuses on the authoritative, field-proven methodologies required to determine these critical parameters. We will explore not just what to measure, but why these measurements are crucial and how to ensure the resulting data is robust, reproducible, and trustworthy.

Compound Identification and Core Properties

The first step in any rigorous chemical analysis is the unambiguous identification of the material. This compound is most commonly supplied and used as its hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | [1][2] |

| Synonyms | 1-[2-(trifluoromethoxy)phenyl]hydrazine hydrochloride | [1] |

| CAS Number | 133115-76-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈ClF₃N₂O | [1][2][5] |

| Molecular Weight | 228.60 g/mol | [2][5] |

| Physical Form | White to off-white or pale cream solid (powder, crystals) | [1][6] |

| InChI Key | HKJKYLCWAFIGNL-UHFFFAOYSA-N | [1][6] |

While some sources indicate the physical form is a solid, a precise melting point is not consistently reported in publicly available literature, underscoring the need for experimental determination.

Melting Point Determination: A Criterion of Purity

The melting point is a fundamental physical property that provides a quick, reliable indication of a compound's purity.[2][3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will typically depress the melting point and broaden the range.[1][3]

Causality Behind Experimental Choices

The choice of using a capillary-based method with a slow heating ramp is critical. Rapid heating can cause a lag between the apparatus thermometer and the actual sample temperature, leading to erroneously high and broad melting ranges. A two-step determination—a rapid scan to find an approximate range followed by a slow, careful measurement—is the most efficient and accurate approach.[7]

Self-Validating Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is introduced into a thin-walled capillary tube, which is sealed at one end.[2][3] The tube is tapped gently to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[4]

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute.[7]

-

Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid particle melts. The melting point is reported as the range T₁ – T₂.[3]

-

Validation: A sharp, reproducible melting range across two or more measurements validates the purity of the sample and the accuracy of the measurement.

Solubility Profile: The Key to Application

Solubility is a critical parameter influencing everything from the choice of reaction solvent to bioavailability in drug development. For a drug candidate, aqueous solubility is a major determinant of absorption. This protocol outlines a standard shake-flask method, compliant with principles from OECD Guideline 105, for determining solubility in various solvents.[5]

Causality Behind Experimental Choices

The "shake-flask" method is considered the gold standard for solubility determination because it is designed to allow the solute and solvent to reach thermodynamic equilibrium.[8] Ensuring the system reaches saturation is paramount for accuracy. This is achieved by agitating a suspension of the solid in the solvent for an extended period (e.g., 24-72 hours) and confirming that the concentration of the dissolved solid in the supernatant does not change over time.[9]

Step-by-Step Methodology for Solubility Assessment

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, dichloromethane). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant must be centrifuged or filtered (using a filter compatible with the solvent, e.g., PTFE).[9]

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L. The process should be repeated at least in triplicate to ensure reproducibility.

Qualitative Solubility Descriptors (General Guidance)

| Descriptor | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 to 10 |

| Soluble | 10 to 30 |

| Sparingly soluble | 30 to 100 |

| Slightly soluble | 100 to 1,000 |

| Very slightly soluble | 1,000 to 10,000 |

| Practically insoluble | > 10,000 |

| (Based on general pharmacopeial standards)[10] |

Acidity Constant (pKa): Predicting In-Vivo Behavior

The pKa value defines the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. For drug development, the pKa dictates a compound's solubility, lipophilicity, and ability to cross biological membranes, all of which are pH-dependent. The hydrazine moiety (-NHNH₂) is basic. Potentiometric titration is a highly accurate and widely used method for pKa determination.[11]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[12] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. Maintaining a constant ionic strength and purging with an inert gas like nitrogen are critical to minimize matrix effects and prevent interference from dissolved CO₂, respectively, ensuring the measured pH changes are solely due to the analyte's ionization.[12]

Experimental Workflow for pKa Determination via Potentiometric Titration

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound hydrochloride in water or a suitable co-solvent (if aqueous solubility is low) to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[12] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Titration: As the hydrazine is in its acidic hydrochloride form, titrate with a standardized basic solution (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point (the midpoint of the buffer region).

Visualizations

General Workflow for Physicochemical Characterization

Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical entity.

Workflow for pKa Determination

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Safety and Handling

As with all hydrazine derivatives, this compound hydrochloride should be handled with care in a well-ventilated area or chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[14][15]

-

Hazard Statements: Based on data for similar compounds, it is likely irritating to the eyes, respiratory system, and skin.[14] It may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[1][13] Inert atmosphere storage is recommended.[1]

-

First Aid: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air.[16]

Conclusion

While a complete, publicly documented datasheet for this compound hydrochloride is sparse, this guide establishes the critical importance of its core physicochemical properties and provides the authoritative, self-validating experimental frameworks necessary for their determination. For researchers in drug discovery and development, rigorously applying these methodologies to determine melting point, solubility, and pKa is not merely an exercise in data collection; it is a foundational step in building a comprehensive understanding of a molecule's behavior, enabling its successful application in synthesis and its rational development as a potential therapeutic agent.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 14, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 14, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 14, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]

-

Pharma Dekho. (2024, June 1). General Test Procedure Identification by Solubility. Retrieved January 14, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved January 14, 2026, from [Link]

-

Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved January 14, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

van der Veen, M. A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound hydrochloride | 133115-76-1 [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. AB254998 | CAS 133115-76-1 – abcr Gute Chemie [abcr.com]

- 4. 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl) | 133115-76-1 [chemicalbook.com]

- 5. halochem.com [halochem.com]

- 6. (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | 133115-76-1 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]

- 9. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Äina 2-trifluoromethoxyphenylhydrazine hydrochloride (CAS# 133115-76-1) Manifattur u Fornitur | Xinchem [mt.xinchem.com]

- 11. peerj.com [peerj.com]

- 12. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- | C11H18N4O | CID 62699743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jrmedichem.com [jrmedichem.com]

- 15. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 16. 1-Methoxysilatrane | C7H15NO4Si | CID 199318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-(Trifluoromethoxy)phenyl)hydrazine: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of (2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide to spectroscopic analysis and expert insights into data interpretation.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that influence its chemical reactivity and spectroscopic properties. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which significantly impacts the electron density distribution in the phenyl ring. The hydrazine moiety (-NHNH₂) is a versatile functional group, acting as both a nucleophile and a precursor for the formation of various heterocyclic systems. The ortho-substitution pattern further introduces steric and electronic effects that are reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~8.50 (broad s) | s | 1H | -NH- |

| ~4.50 (broad s) | s | 2H | -NH₂ |

Interpretation and Experimental Rationale:

The aromatic region of the ¹H NMR spectrum is predicted to show a complex pattern of four distinct signals due to the ortho-substitution. The electron-withdrawing nature of the trifluoromethoxy group will generally deshield the aromatic protons, causing them to resonate at a relatively downfield region. The exact chemical shifts and coupling patterns are sensitive to the electronic environment. The protons of the hydrazine group are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with residual water in the solvent. The -NH- proton is typically more deshielded than the -NH₂ protons. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H protons, making them more likely to be observed.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt is often used to improve solubility and stability.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Employ a relaxation delay of 2 seconds to allow for adequate relaxation of the protons.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C (C-O) |

| ~128.5 | Ar-C (C-N) |

| ~127.0 | Ar-CH |

| ~122.5 | Ar-CH |

| ~121.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~120.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, reflecting the lack of symmetry in the molecule. The carbon attached to the highly electronegative trifluoromethoxy group (C-O) will be significantly deshielded and appear at the lowest field. The carbon bearing the hydrazine group (C-N) will also be downfield. The most striking feature will be the signal for the trifluoromethoxy carbon, which will appear as a quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. This large coupling constant is a definitive diagnostic for the -CF₃ group. A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to single lines for each unique carbon atom, with the exception of the carbon in the OCF₃ group.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (125 MHz).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a 30-degree pulse angle.

-

A longer relaxation delay of 5 seconds is recommended for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Interpretation and Experimental Rationale:

The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethoxy group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically found in the range of -56 to -60 ppm relative to CFCl₃. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum confirms that there are no other fluorine atoms in the molecule. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.

Experimental Protocol for ¹⁹F NMR Acquisition:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

-

Instrumentation: A 500 MHz NMR spectrometer with a probe capable of observing the ¹⁹F nucleus (at approximately 470 MHz).

-

Acquisition Parameters:

-

A standard one-pulse experiment with proton decoupling is typically sufficient.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -70 ppm).

-

A 45-degree pulse angle and a relaxation delay of 2 seconds are appropriate.

-

A small number of scans (e.g., 16) is usually adequate due to the high sensitivity of ¹⁹F.

-

-

Data Processing: Process the FID and reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O-C and C-F bonds.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600, 1480 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching |

| 1180-1120 | Very Strong | C-F stretching |

Interpretation and Experimental Rationale:

The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine group. The broadening is a result of hydrogen bonding. The sharp peaks between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching of the aromatic ring. The strong absorptions at around 1600 and 1480 cm⁻¹ are due to the carbon-carbon double bond stretching within the phenyl ring. The most intense and diagnostic peaks will be in the fingerprint region. The strong absorption between 1250-1200 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond of the trifluoromethoxy group, and the very strong, broad absorption in the 1180-1120 cm⁻¹ range is characteristic of the C-F stretching vibrations. The presence of these strong absorptions provides compelling evidence for the trifluoromethoxy moiety.

Experimental Protocol for IR Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid this compound hydrochloride directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular Ion) |

| 173 | 20 | [M - NH]⁺ |

| 163 | 15 | [M - N₂H₃]⁺ |

| 123 | 40 | [M - OCF₃]⁺ |

| 95 | 30 | [C₆H₅N]⁺ |

| 69 | 10 | [CF₃]⁺ |

Interpretation and Experimental Rationale:

In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the free base, which is 192 g/mol . This would be the base peak, having the highest relative intensity. Common fragmentation pathways for phenylhydrazines include the loss of fragments from the hydrazine moiety, such as NH (loss of 15 amu) or N₂H₃ (loss of 31 amu). A significant fragmentation would be the cleavage of the C-O bond, leading to the loss of the trifluoromethoxy radical (-•OCF₃), resulting in a fragment at m/z 123. The presence of a peak at m/z 69 would be indicative of the [CF₃]⁺ fragment. The overall fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Experimental Protocol for MS Acquisition (EI-GC/MS):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization source.

-

GC Parameters:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

-

-

MS Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.

Visualizing the Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted NMR, IR, and MS data with detailed experimental protocols and expert interpretation, researchers and drug development professionals are equipped with the necessary knowledge to confidently identify and characterize this important molecule. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel small molecules, underscoring the power of modern spectroscopic techniques in advancing chemical and pharmaceutical research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylhydrazine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Mezzina, E., Ferroni, F., Spinelli, D., Chimichi, S., & Frenna, V. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117. [Link]

Reactivity and stability of (2-(Trifluoromethoxy)phenyl)hydrazine

An In-Depth Technical Guide to the Reactivity and Stability of (2-(Trifluoromethoxy)phenyl)hydrazine

Executive Summary

This compound is a critical fluorinated building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, imparted by the ortho-trifluoromethoxy group, offer distinct advantages in the synthesis of complex heterocyclic structures, particularly indole derivatives via the Fischer indole synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, stability profile, and core reactivity. By synthesizing data from established literature and safety protocols, this document explains the causality behind experimental choices and offers field-proven insights into handling and utilizing this versatile reagent. Detailed, self-validating protocols for key reactions are provided, alongside mechanistic diagrams to ensure both practical utility and a deep understanding of the underlying chemistry.

Compound Profile and Physicochemical Properties

This compound, often supplied as its hydrochloride salt for improved stability, is a substituted arylhydrazine. The trifluoromethoxy (-OCF₃) group at the ortho position is a strong electron-withdrawing group primarily through induction, which significantly influences the nucleophilicity of the hydrazine moiety and the reactivity of the aromatic ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-(trifluoromethoxy)phenyl]hydrazine hydrochloride | [1] |

| CAS Number | 133115-76-1 (for Hydrochloride Salt) | [2][3][4] |

| Molecular Formula | C₇H₈ClF₃N₂O (Hydrochloride Salt) | [3][4] |

| Molecular Weight | 228.60 g/mol (Hydrochloride Salt) | [3][4] |

| Appearance | White to off-white or pale yellow solid (powder/crystals) | [1][2][5] |

| Purity | Typically ≥95-98% | [1] |

Stability and Safe Handling

The stability of arylhydrazines is a critical consideration for both storage and reaction setup. They are susceptible to thermal and oxidative degradation, necessitating specific handling procedures.

Thermal Stability

Hydrazine and its derivatives can undergo thermal decomposition. Studies on unsubstituted hydrazine show that decomposition can yield ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂) through N-N and N-H bond cleavage, with the reaction pathway influenced by temperature and pressure.[6] For substituted arylhydrazines, the decomposition is also affected by the nature and position of the substituent on the aromatic ring.[7] The presence of the electron-withdrawing -OCF₃ group can influence the bond dissociation energies within the hydrazine moiety. While specific decomposition temperature data for this compound is limited, it is prudent to avoid excessive heat during storage and handling.

Oxidative Stability

Arylhydrazines are prone to oxidation, a reaction that can be initiated by atmospheric oxygen and light.[8] This process can generate aryl radicals and other reactive species, leading to compound degradation and the formation of colored impurities.[9][10] The use of an inert atmosphere (e.g., nitrogen or argon) during reactions and storage is a cornerstone of maintaining the compound's integrity.

Storage and Handling Protocol

The following protocol is a self-validating system designed to preserve the quality of this compound and ensure user safety, based on standard safety data sheets.[1][11][12][13]

Table 2: Recommended Storage and Handling Procedures

| Parameter | Recommendation & Rationale |

| Storage Temperature | Store in a cool, dry place.[11] Some suppliers recommend room temperature.[1] |

| Atmosphere | Keep containers tightly closed in a well-ventilated place.[12][13] For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon) is advised to prevent oxidation. |

| Incompatible Materials | Store away from strong oxidizing agents.[13] Contact can lead to vigorous, potentially hazardous reactions. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[12][14] Use in a chemical fume hood to avoid inhalation of dust or vapors.[12] |

| Spill Management | In case of a spill, avoid generating dust.[11] Collect the material into a clean, dry, sealable container for disposal according to local regulations.[11][12] |

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from the versatile reactivity of the hydrazine functional group, which serves as a precursor to a wide array of important chemical structures.

Hydrazone Formation: The Gateway Reaction

The initial and most fundamental reaction of this compound is its condensation with an aldehyde or ketone to form a phenylhydrazone.[15] This reaction is typically acid-catalyzed and forms the basis for subsequent, more complex transformations like the Fischer indole synthesis and the Wolff-Kishner reduction.[16][17]

Caption: General scheme for acid-catalyzed hydrazone formation.

Experimental Protocol: General Synthesis of a Phenylhydrazone

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add this compound hydrochloride (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops). The use of the hydrochloride salt may render additional acid unnecessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Phenylhydrazones are often colored and may precipitate from the solution upon formation.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry. If no solid forms, the product can be isolated by removing the solvent under reduced pressure and purifying via recrystallization or column chromatography.

The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis is a powerful and widely used method to construct the indole ring system, a prevalent scaffold in pharmaceuticals.[16] The reaction proceeds from a phenylhydrazone under acidic conditions, involving a key-sigmatropic rearrangement.[18][19]

The ortho-trifluoromethoxy substituent plays a crucial role. Its electron-withdrawing nature can influence the rate of the rearrangement and, depending on the carbonyl partner, direct the regiochemical outcome of the cyclization step, typically leading to the formation of a 7-substituted indole.

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 7-(Trifluoromethoxy)indole Derivative

Causality: This one-pot protocol is designed for efficiency. Polyphosphoric acid (PPA) is chosen as the acidic catalyst and solvent because it is highly effective at promoting both the initial hydrazone formation and the subsequent high-temperature rearrangement and cyclization steps required for indolization.[20]

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) to the flask and heat to ~80 °C to ensure it is liquid and stirrable.

-

Reactant Addition: To the hot PPA, add this compound hydrochloride (1.0 eq) followed by the slow, portion-wise addition of the appropriate ketone (e.g., cyclohexanone, 1.0 eq). An exotherm may be observed.

-

Reaction: Increase the temperature to 100-120 °C and stir vigorously for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Quenching: Allow the reaction mixture to cool to ~60 °C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.

-

Neutralization & Extraction: Neutralize the acidic aqueous slurry with a base (e.g., 10 M NaOH) to pH 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Oxidative Generation of Aryl Radicals

Arylhydrazines can serve as precursors to aryl radicals under oxidative conditions.[9] This transformation typically involves an oxidant like dioxygen (from air) and can be used for metal-free C-C bond formation, such as the arylation of other aromatic compounds.[10] The (2-(trifluoromethoxy)phenyl) radical generated can then participate in various coupling reactions.

Caption: Generation of an aryl radical for C-C bond formation.

Synthesis of this compound

Understanding the synthesis of the reagent itself provides valuable context. The most common industrial route involves a two-step process starting from the corresponding aniline, 2-(trifluoromethoxy)aniline.

-

Diazotization: The primary amine of the aniline is converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C).[21]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[21][22]

Caption: Common two-step synthesis from the parent aniline.

Conclusion

This compound is a high-value reagent whose reactivity is dominated by the nucleophilic character of the hydrazine moiety, modulated by the strong inductive effect of the ortho-trifluoromethoxy group. Its primary utility lies in the reliable formation of phenylhydrazones, which are key intermediates for powerful synthetic transformations, most notably the Fischer indole synthesis for accessing 7-substituted indoles. While the compound is susceptible to thermal and oxidative degradation, these stability issues are readily managed through proper storage and handling protocols, including the use of inert atmospheres and the avoidance of strong oxidants. A thorough understanding of its stability profile and reactive tendencies is essential for its effective and safe deployment in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

References

- CymitQuimica. 4-Chloro-2-(trifluoromethyl)

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

-

ACS Publications. Oxidation of hydrazine derivatives with arylsulfonyl peroxides. [Link]

-

ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

- Google Patents. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

PubMed. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. [Link]

- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

ACS Publications. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

LookChem. 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl) CAS NO.133115-76-1. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

Alachem Co., Ltd. 133115-76-1 | 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl). [Link]

-

ACS Publications. Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

-

ResearchGate. Overview of Phenylhydrazine‐Based Organic Transformations. [Link]

-

PubChem. 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. [Link]

-

ResearchGate. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. [Link]

-

OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

-

OSTI.GOV. Investigation of thermal decomposition of chlorozirconates of halogen and nitro derivatives of phenyl hydrazinium. [Link]

-

YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

-

Scirp.org. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]

-

Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Inchem.org. Phenylhydrazine (CICADS). [Link]

-

MDPI. Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. [Link]

-

OSHA. PHENYLHYDRAZINE. [Link]

Sources

- 1. (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | 133115-76-1 [sigmaaldrich.com]

- 2. 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl), CasNo.133115-76-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 133115-76-1 | 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl) - Alachem Co., Ltd. [alachem.co.jp]

- 4. halochem.com [halochem.com]

- 5. 2-(Trifluormethyl)-phenylhydrazin-Hydrochlorid, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of thermal decomposition of chlorozirconates of halogen and nitro derivatives of phenyl hydrazinium (Journal Article) | ETDEWEB [osti.gov]

- 8. Phenylhydrazine (CICADS) [inchem.org]

- 9. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | TCI AMERICA [tcichemicals.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. jk-sci.com [jk-sci.com]

- 21. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 22. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aqueous Solubility of (2-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride

Foreword: Understanding the Criticality of Solubility in Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the active pharmaceutical ingredient (API). Poor solubility can cascade into a host of downstream issues, including unreliable in vitro assay results, diminished in vivo exposure, poor bioavailability, and ultimately, the failure of a promising drug candidate.[1][2] This guide provides an in-depth technical overview of (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in medicinal chemistry, with a core focus on the principles and methodologies for determining its aqueous solubility. As a substituted phenylhydrazine, this molecule serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[3][4] Understanding its behavior in aqueous media is a prerequisite for its effective application.

Physicochemical Profile of this compound Hydrochloride

A thorough understanding of a compound's physical and chemical properties is the foundation upon which all subsequent experimental work is built. This compound hydrochloride is a white to off-white solid or crystalline powder.[5] Its chemical structure, featuring a trifluoromethoxy group on the phenyl ring, imparts unique electronic properties that can influence its reactivity and biological activity.[3]

| Property | Value | Source |

| CAS Number | 133115-76-1 | [5][6][7] |

| Molecular Formula | C7H8ClF3N2O | [6] |

| Molecular Weight | 228.60 g/mol | [6] |

| Physical Form | Solid, powder to crystal | [5] |

| Melting Point | Approximately 230 °C | [3][8][9] |

| Qualitative Water Solubility | Soluble in water | [9] |

| Storage Conditions | Room temperature, under inert atmosphere, protected from light |

While qualitative data indicates that the compound is soluble in water, for drug development purposes, a precise quantitative determination is essential.[9] The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base due to the ionization of the hydrazine moiety.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For an ionizable compound like this compound hydrochloride, the aqueous solubility is significantly influenced by the pH of the medium.

Hydrazine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atoms.[10] In an aqueous solution, the hydrochloride salt will dissociate, and the hydrazinium cation will exist in equilibrium with its conjugate base. The pH of the solution will dictate the position of this equilibrium. In acidic to neutral conditions, the ionized (protonated) form will predominate, which is generally more water-soluble. As the pH becomes more alkaline, the equilibrium will shift towards the un-ionized free base, which is typically less soluble, potentially leading to precipitation.

The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the intrinsic solubility of the free base (S₀) is described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S) at a given pH can be expressed as:

S = S₀ (1 + 10^(pKa - pH))

This equation underscores the necessity of determining solubility in buffered solutions of known and controlled pH to obtain meaningful and reproducible data.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][11][12] This method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Causality Behind Experimental Choices

The design of a robust solubility experiment hinges on several critical choices:

-

Thermodynamic vs. Kinetic Solubility: For early-stage drug discovery, a rapid assessment of kinetic solubility is often employed. This typically involves dissolving the compound in an organic solvent like DMSO first, followed by dilution into an aqueous buffer.[1][2] While high-throughput, this can sometimes overestimate the true solubility as it may lead to supersaturated solutions. For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[2] This guide focuses on the thermodynamic shake-flask method, which provides a more accurate measure of the compound's behavior at equilibrium.

-

Solvent System: The choice of aqueous buffer is critical. For pharmaceutical applications, buffers that mimic physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are commonly used. To understand the pH-solubility profile, a range of buffers (e.g., pH 2, 5, 7.4, 9) should be employed.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary significantly between compounds.[11] An initial time course experiment (e.g., sampling at 4, 24, and 48 hours) is recommended to determine the point at which the dissolved concentration no longer increases.[2][11]

-

Temperature Control: Solubility is temperature-dependent.[13] Experiments should be conducted in a temperature-controlled environment, typically at ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).[2][14]

-

Separation of Solid and Liquid Phases: Incomplete removal of undissolved solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm or 0.45 µm pore size) are effective separation techniques.[1][11]

-

Analytical Quantification: A sensitive and specific analytical method is required to accurately measure the concentration of the dissolved compound in the supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for this purpose.[15][16] Spectrophotometric methods can also be employed if the compound has a suitable chromophore and there are no interfering substances.[17]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the aqueous solubility of this compound hydrochloride.

Materials and Reagents:

-

This compound hydrochloride (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Additional buffers as required (e.g., citrate for acidic pH, borate for alkaline pH)

-

High-purity water

-

HPLC-grade acetonitrile and methanol

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Glass vials or centrifuge tubes with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm, low-protein binding)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Procedure:

-

Preparation of Solutions:

-

Prepare all aqueous buffers and filter them through a 0.45 µm membrane filter.[1]

-

Prepare stock solutions of this compound hydrochloride in a suitable organic solvent (e.g., methanol) for the preparation of HPLC calibration standards.

-

-

Sample Preparation:

-

Into at least three separate glass vials, weigh an amount of this compound hydrochloride that is in clear excess of its estimated solubility (e.g., 2-5 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a defined volume (e.g., 1 mL) of the desired aqueous buffer to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand at the experimental temperature for a short period to allow for sedimentation.

-

Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.[1]

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step provides a self-validating system, as both centrifugation and filtration are used to ensure complete removal of solids.

-

-

Quantification:

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound hydrochloride in the tested buffer. The result is typically expressed in µg/mL or mg/L.

-

Factors Influencing Solubility and Troubleshooting

The accurate determination of solubility requires careful control over several variables.

pH-Solubility Profile:

Caption: pH Influence on Hydrazine Derivative Solubility.

As a salt of a weak base, the solubility of this compound hydrochloride is expected to be highest at acidic pH and decrease as the pH increases towards and beyond its pKa.

Troubleshooting Common Issues:

| Problem | Potential Cause | Recommended Solution |

| High variability between replicates | Incomplete equilibration; Inconsistent temperature; Incomplete removal of solid particles. | Extend equilibration time; Ensure robust temperature control; Use both centrifugation and filtration. |

| Solubility appears unusually high | Supersaturation (more common in kinetic assays); Incomplete removal of solid particles. | Use the thermodynamic shake-flask method; Improve the phase separation step. |

| Compound degradation | Hydrazine derivatives can be susceptible to oxidation.[15] | Degas solvents with an inert gas (nitrogen or argon) before use; Prepare solutions fresh for each experiment.[18] |

Conclusion

Determining the aqueous solubility of this compound hydrochloride is a critical step in its evaluation for pharmaceutical and other applications. While qualitative information suggests it is water-soluble, a quantitative assessment using a robust and well-controlled method like the shake-flask protocol is imperative for drug development. By understanding the theoretical principles and meticulously executing the experimental workflow, researchers can generate reliable data that will inform formulation strategies, predict in vivo behavior, and ultimately contribute to the successful advancement of new chemical entities.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 - ChemicalBook. (n.d.).

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2007, May).

- Chromatographic methods of determining hydrazine and its polar derivatives - ResearchGate. (2014, January).

- Analytical methods. (n.d.).

- A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC. (2020, October 26).

- The Determination of Hydrazino–Hydrazide Groups. (n.d.).

- Hydrazine - Solubility of Things. (n.d.).

- Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (2019, June).

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790. (n.d.).

- Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. (2013).

- Hydrazine - Wikipedia. (n.d.).

- HPLC Methods for analysis of Hydrazine - HELIX Chromatography. (n.d.).

- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride - Chem-Impex. (n.d.).

- Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions - Benchchem. (n.d.).

- 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl) CAS NO.133115-76-1. (n.d.).

- CAS 133115-76-1 | 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride - Halochem. (n.d.).

- This compound hydrochloride | 133115-76-1 - Sigma-Aldrich. (n.d.).

- 133115-76-1|this compound hydrochloride|BLD Pharm. (n.d.).

- CAS 133115-76-1 (2-Trifluoromethoxy-phenyl)-hydrazine hydrochloride - Alfa Chemistry. (n.d.).

- Phenylhydrazine hydrochloride | 59-88-1 - ChemicalBook. (n.d.).

- 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride 98.0+%, TCI America - Fisher Scientific. (n.d.).

- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 - ChemicalBook. (n.d.).

- Phenylhydrazine administration accelerates the development of experimental cerebral malaria - PubMed. (2015, September).

- 3107-34-4|2-(Trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm. (n.d.).

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. (2017, March 2).

- Phenylhydrazine - Wikipedia. (n.d.).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl), CasNo.133115-76-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. halochem.com [halochem.com]

- 7. 133115-76-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 [chemicalbook.com]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of (2-(Trifluoromethoxy)phenyl)hydrazine for Research and Development

This guide provides an in-depth analysis of the potential hazards and essential safety precautions for (2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. By synthesizing technical data with practical, field-proven insights, this document aims to foster a culture of safety and ensure the well-being of all personnel.

Understanding the Compound: Physicochemical Properties and Inherent Risks

This compound is an aromatic hydrazine derivative. The presence of the trifluoromethoxy group significantly influences its chemical properties, including lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2] However, the hydrazine moiety confers inherent instability and toxicity, which necessitates stringent safety protocols.[3][4]

Like other hydrazine derivatives, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also a skin and eye irritant.[5][6] The primary hazards stem from the reactivity of the hydrazine group and its potential to be metabolized into reactive intermediates within the body.[7][8]

Table 1: Physicochemical and Hazard Identification

| Property | Value/Classification | Source |

| Chemical Name | This compound | - |

| CAS Number | 133115-76-1 (for hydrochloride salt) | , |

| Molecular Formula | C₇H₇F₃N₂O (free base) | |

| Molecular Weight | 192.14 g/mol (free base) | |

| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2) | |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

The Causality of Hazard: Toxicological Mechanisms and Reactivity Profile

A foundational principle of laboratory safety is understanding why a substance is hazardous. For this compound, the risks are twofold: its interaction with biological systems and its inherent chemical reactivity.

Toxicological Profile and Metabolic Activation

The toxicity of phenylhydrazine and its derivatives is linked to their metabolism, which can generate highly reactive intermediates.[7][8] The primary metabolic pathways are believed to involve oxidation of the hydrazine moiety.[7]

This oxidation can be catalyzed by enzymes such as cytochrome P450 and peroxidases, or even by oxyhemoglobin in red blood cells.[7] This process can lead to the formation of phenyldiazene, phenyldiazonium ions, and phenyl radicals.[8] These reactive species can then covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[7] The hemolytic effects of phenylhydrazine, for instance, are attributed to this oxidative process within erythrocytes.[9][10]

The trifluoromethoxy group is known to increase a molecule's metabolic stability due to the strength of the C-F bonds.[1] However, it does not render the molecule inert. While it may slow down metabolism compared to unsubstituted phenylhydrazine, the potential for the formation of toxic reactive intermediates remains a significant concern. The increased lipophilicity conferred by the trifluoromethoxy group may also enhance membrane permeability, potentially facilitating the compound's distribution into tissues.[1][2]

Figure 1: Postulated metabolic activation pathway of this compound leading to cellular toxicity.

Chemical Reactivity and Stability

Therefore, it is crucial to avoid contact with incompatible materials. Thermal decomposition of fluorinated aromatic compounds can also release toxic gases such as hydrogen fluoride.[13]

A Self-Validating System of Safety: Protocols and Procedures

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure and incidents.

The Hierarchy of Controls

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls.

Figure 2: The hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]

-

Hand Protection: Double gloving with nitrile gloves is recommended. If direct contact or immersion is possible, heavier-duty gloves such as butyl rubber should be considered.[14] Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.[3][14]

-

Respiratory Protection: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Experimental Protocols

3.3.1. Weighing and Handling of Solid this compound

Weighing fine powders poses a significant inhalation risk. The following procedure is designed to mitigate this hazard.[15][16][17][18]

-

Preparation: Designate a specific area within a chemical fume hood for weighing the compound. Cover the work surface with disposable bench paper.

-

Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

-

Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

-

Aliquot the Powder: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use disposable spatulas and weighing paper.

-

Seal and Re-weigh: Securely close the container with the aliquoted powder.

-

Determine Mass: Carefully remove the sealed container from the fume hood and place it on the balance to determine the precise mass.

-

Dissolution: Return the sealed container to the fume hood before opening it to prepare a solution.

-

Decontamination: All disposable items used in the transfer (spatulas, weigh paper) should be considered contaminated and disposed of as hazardous waste. The weighing area should be carefully wiped down with a damp cloth.

3.3.2. Waste Disposal and Decontamination

Due to its toxicity, all waste containing this compound must be treated as hazardous.

-

Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Never pour hydrazine waste down the drain.

-

Quenching Reactive Waste: For small amounts of residual material, a quenching procedure can be employed within a fume hood. A dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite can be used to oxidize the hydrazine derivative.[11][19][20] This reaction can be exothermic, so the quenching agent should be added slowly to a dilute, stirred solution of the hydrazine waste.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response

Table 2: First Aid Measures for Exposure to this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13] |

Spill Response

Spills of this compound should be treated as a major incident.[3]

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: Secure the area to prevent entry.

-

Notify: Inform your supervisor and the institution's environmental health and safety (EHS) department immediately.

-

Do Not Attempt to Clean Up Alone: Only personnel with specialized training and appropriate respiratory protection should handle hydrazine spills.[3]

-

Cleanup Procedure (for trained personnel):

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a dilute solution of sodium hypochlorite.

-

Ventilate the area thoroughly.

-

Conclusion: A Commitment to Scientific Integrity and Safety

This compound is a valuable tool in modern drug discovery, but its utility must be balanced with a profound respect for its inherent hazards. By understanding the chemical and toxicological principles behind these hazards and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can protect themselves, their colleagues, and the integrity of their work. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

-

Mol, P., & Misra, M. K. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Defence Science Journal, 54(4), 489-497. [Link]

-

Iley, J. (2005). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure. [Link]

-

University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

-

University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). [Link]

-

McIsaac, W. M., Parke, D. V., & Williams, R. T. (1958). Studies in detoxication. 77. The metabolism of phenylhydrazine and some phenylhydrazones. The Biochemical journal, 70(4), 688–697. [Link]

-

University of North Carolina Charlotte Environmental Health & Safety. (2022). Hydrazine and Other Corrosive and Flammable PHS. [Link]

-

University of Wisconsin-Madison Environmental Health & Safety. (2024). Working Safely with Toxic Powders. [Link]

-

Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]

-

Duke University Occupational Hygiene and Safety Division. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. [Link]

-

Roda, G., & Bertuzzi, S. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 932. [Link]

-

Kushwaha, N., & Yadav, A. K. (2025). Overview of Phenylhydrazine‐Based Organic Transformations. ChemistrySelect, 10(1), e202404112. [Link]

-

Olin Corporation. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

-

Surechem. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. [Link]

-

Magnani, M., Stocchi, V., Dacha, M., & Fornaini, G. (1984). Effect of phenylhydrazine on red blood cell metabolism. Cell biochemistry and function, 2(4), 223–228. [Link]

-

Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(4), 931–933. [Link]

-

Zhang, Z., Liu, X., Shang, X., Qin, D., Wang, Q., Yang, X., & Zhang, Y. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of pesticide science, 42(4), 146–152. [Link]

-

Ferguson, H. D., & McGill, W. A. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(11), 1447-1453. [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

-

Reddit. (2023). r/chemistry - Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? [Link]

-

Lawal, M., Abdulfatai, U., Uzairu, A., Uba, S., & Shallangwa, G. A. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Heliyon, 9(7), e18086. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Barry, S. T., & O'Brien, P. (2025). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. ResearchGate. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 10. [Link]

-